Ciproxifan hydrochloride
Description
Ciproxifan hydrochloride is a selective, competitive histamine H3 receptor (H3R) inverse agonist/antagonist with high affinity for rodent H3 receptors (IC50 = 9.2 nM) . It exhibits low cross-reactivity with other histamine receptor subtypes (H1, H2, and H4), making it a valuable pharmacological tool for studying H3R-mediated pathways in rodent models of neurological disorders such as Alzheimer’s disease and cognitive dysfunction .
Properties
IUPAC Name |
cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.ClH/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;/h5-8,10-12H,1-4,9H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAPSKMHZQQTRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582021 | |
| Record name | Cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049741-81-2 | |
| Record name | Cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1049741-81-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Indole Core Synthesis
The indole nucleus is commonly synthesized via the Fischer indole synthesis , employing phenylhydrazines and cyclohexanone derivatives under acidic conditions. For ciproxifan, a substituted phenylhydrazine precursor could react with a ketone bearing the nascent cyclohexylpropyl chain:
$$
\text{Cyclohexylpropyl ketone} + \text{4-Fluorophenylhydrazine} \xrightarrow{\text{HCl, Δ}} \text{5-(4-Fluorophenyl)indole Intermediate}
$$
Optimization Notes :
Alkylation for Cyclohexylpropyl Side Chain
Introducing the cyclohexylpropyl group necessitates alkylation at the indole’s 3-position. A Mitsunobu reaction or nucleophilic substitution using cyclohexylpropyl bromide under basic conditions could achieve this:
$$
\text{5-(4-Fluorophenyl)indole} + \text{Cyclohexylpropyl bromide} \xrightarrow{\text{NaH, DMF}} \text{3-(3-Cyclohexylpropyl)-5-(4-fluorophenyl)indole}
$$
Critical Parameters :
Ketone Installation via Friedel-Crafts Acylation
The 4-fluorophenyl methanone group is introduced through Friedel-Crafts acylation , leveraging AlCl₃ as a Lewis catalyst:
$$
\text{3-(3-Cyclohexylpropyl)indole} + \text{4-Fluorobenzoyl chloride} \xrightarrow{\text{AlCl₃, DCM}} \text{Ciproxifan Base}
$$
Purification Challenges :
Hydrochloride Salt Formation
The final step involves protonating the tertiary amine with hydrochloric acid:
$$
\text{Ciproxifan Base} + \text{HCl (g)} \xrightarrow{\text{EtOH}} \text{this compound}
$$
Crystallization : Ethanol or methanol/ether mixtures yield high-purity crystals.
Process Optimization and Scalability Considerations
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature Range | Yield Improvement Strategy |
|---|---|---|---|
| Indole Synthesis | Toluene | 80–100°C | Slow addition of hydrazine precursor |
| Alkylation | DMF | 0–25°C | Use of phase-transfer catalysts |
| Acylation | Dichloromethane | −10–0°C | Controlled benzoyl chloride addition |
| Salt Formation | Ethanol | 20–25°C | Seeding with crystalline product |
Byproduct Mitigation
- Indole Polymerization : Suppressed by maintaining anhydrous conditions and inert atmospheres.
- Over-Alkylation : Minimized via stoichiometric control of alkylating agents.
Analytical Characterization and Quality Control
Spectroscopic Validation :
- ¹H/¹³C NMR : Confirms regiochemistry and purity. Key signals include the indole NH (~10 ppm) and fluorophenyl aromatic protons (7.2–7.8 ppm).
- HPLC-MS : Monitors residual solvents and quantifies hydrochloride content (theoretical m/z: 381.5 [M+H]⁺).
Crystallinity Analysis :
- X-ray diffraction reveals monoclinic crystal structure, ensuring batch consistency.
Challenges in Industrial-Scale Production
- Cost of Fluorinated Reagents : 4-Fluorobenzoyl chloride’s high price drives efforts to optimize acylation efficiency.
- Waste Management : Recycling AlCl₃ and DMF reduces environmental impact.
- Regulatory Compliance : ICH guidelines mandate strict control of genotoxic impurities (e.g., alkyl halides).
Chemical Reactions Analysis
Types of Reactions: Ciproxifan hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The imidazole ring and propyloxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Cognitive Enhancement
Ciproxifan has been extensively studied for its potential to enhance cognitive functions, particularly in models of memory impairment.
- Memory Improvement in Stress Conditions : Research indicates that ciproxifan significantly improves memory retrieval under both stress and non-stress conditions. In experiments involving mice, ciproxifan administration led to increased contextual memory retrieval without exacerbating stress responses, suggesting its utility as a cognitive enhancer in stressful environments .
- Mechanism of Action : The compound appears to modulate neural activity by influencing the expression of immediate early genes like Fos in brain regions associated with memory and stress response, such as the prefrontal cortex and hippocampus . This modulation may contribute to its procognitive effects.
Neuroprotection
Ciproxifan has shown promise in protecting against cognitive deficits induced by various anesthetic agents.
- Anesthesia-Induced Cognitive Deficits : In studies where rats were exposed to isoflurane, ciproxifan administration improved memory performance and synaptic plasticity, counteracting the negative effects of anesthesia on cognitive function . This suggests potential applications in clinical settings where anesthesia-related cognitive dysfunction is a concern.
Treatment of Neurological Disorders
Ciproxifan's role extends to the treatment of conditions like schizophrenia and substance abuse disorders.
- Schizophrenia Models : In animal models simulating hypoglutamatergic states akin to schizophrenia, ciproxifan reversed behavioral impairments induced by MK-801, a drug that mimics symptoms of the disorder. This reversal was observed in various behavioral paradigms, including locomotor activity and prepulse inhibition . Such findings highlight ciproxifan's potential as an antipsychotic agent.
- Substance Abuse : Ciproxifan has been evaluated for its ability to modulate behavioral sensitization to psychostimulants like methamphetamine. It was found to decrease locomotor activity induced by methamphetamine in mice, indicating its potential role in managing stimulant abuse .
Data Summary
The following table summarizes key findings from various studies on ciproxifan:
Case Studies
Several case studies have illustrated the efficacy of ciproxifan in specific experimental contexts:
- Case Study 1 : In a study on aged Tg2576 mice, ciproxifan significantly reduced hyperactivity compared to controls, demonstrating its potential for improving attention and reducing impulsivity .
- Case Study 2 : Ciproxifan's administration before testing improved performance on object recognition tasks in aged mice, highlighting its role in enhancing cognitive functions related to memory .
Mechanism of Action
Ciproxifan hydrochloride exerts its effects by acting as an inverse agonist and antagonist at histamine H3 receptors. These receptors are inhibitory autoreceptors located on histaminergic nerve terminals. By blocking these receptors, this compound increases the release of histamine, which has an excitatory effect in the brain via H1 receptors. This leads to enhanced wakefulness and cognitive function .
Comparison with Similar Compounds
Biological Activity
Ciproxifan hydrochloride is a potent antagonist of the histamine H3 receptor (H3R) that has garnered significant attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential therapeutic effects in cognitive enhancement, neurological disorders, and as a monoamine oxidase (MAO) inhibitor. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and its implications in various therapeutic contexts.
Ciproxifan operates mainly as an inverse agonist at the H3R, which is involved in the modulation of neurotransmitter release. By blocking H3 receptors, ciproxifan increases the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine, particularly in brain regions associated with cognition and mood regulation .
Key Properties
- High Affinity : Ciproxifan exhibits a high affinity for rodent H3R (K_i = 0.4–6.2 nM) but only moderate affinity for human H3R (K_i = 46–180 nM), making it a valuable tool for studying H3R functions in rodent models .
- Monoamine Oxidase Inhibition : The compound also demonstrates reversible inhibition of human MAO A and B, with IC50 values of 11 μM for MAO A and 2 μM for MAO B, indicating a preference for MAO B .
Cognitive Enhancement
Ciproxifan has been shown to improve cognitive functions in various animal models. Notably, it enhances memory retrieval under both stress and non-stress conditions without exacerbating stress responses. In one study, ciproxifan administration led to improved contextual memory retrieval and reduced anxiety-like behaviors in mice subjected to stress .
Experimental Findings
- Experiment 1 : Ciproxifan significantly increased memory retrieval rates in both stressed and non-stressed conditions.
- Experiment 2 : It mitigated stress-induced anxiety behaviors and plasma corticosterone levels .
Case Studies
Several studies have illustrated the efficacy of ciproxifan in alleviating cognitive deficits associated with neurodegenerative diseases:
- Alzheimer's Disease Models : In APP Tg2576 mice (a model for Alzheimer's), ciproxifan treatment resulted in decreased locomotor activity compared to saline-treated controls, suggesting potential benefits in managing hyperactivity often seen in cognitive impairment .
- Schizophrenia Models : Ciproxifan was found to reverse behavioral deficits induced by MK-801 (a drug that mimics hypoglutamatergic states), enhancing performance across various cognitive tasks such as spatial alternation and prepulse inhibition .
Summary of Research Findings
Q & A
Q. What is the primary pharmacological target of ciproxifan hydrochloride, and how is its selectivity validated experimentally?
this compound is a competitive, selective antagonist of the histamine H3 receptor (H3R) with an IC50 of 9.2 nM. Selectivity is validated through competitive binding assays against other histamine receptor subtypes (e.g., H1, H2, H4) and unrelated receptors (e.g., dopamine, serotonin). For example, studies show negligible affinity for H1/H2 receptors (<1 μM), confirming specificity for H3R . Methodologically, receptor selectivity is determined using radioligand displacement assays in transfected cell lines expressing individual receptor subtypes.
Q. What analytical methods are recommended for verifying the purity and identity of this compound in preclinical studies?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for verifying compound integrity. Structural confirmation is achieved via nuclear magnetic resonance (NMR) and mass spectrometry (MS). For known compounds, cross-referencing with published spectral data (e.g., CAS No. 93107-08-5) ensures identity . Newly synthesized batches should include elemental analysis and X-ray crystallography if available.
Q. How should researchers address solubility and stability issues when preparing this compound for in vitro assays?
this compound is typically dissolved in saline or dimethyl sulfoxide (DMSO) at concentrations ≤10 mM. Stability tests under varying pH (4–8) and temperature conditions (-20°C to 37°C) are critical. For long-term storage, lyophilized aliquots at -80°C are recommended. Include vehicle controls (e.g., saline/DMSO) to rule out solvent effects on H3R activity .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating ciproxifan’s cognitive-enhancing effects in neurodegenerative models?
Key factors include:
- Model selection : Use transgenic models like APPTg2576 mice to mimic Alzheimer’s disease pathology.
- Behavioral assays : Novel object recognition (NOR) and Morris water maze tests assess spatial and episodic memory. Ensure blinding and counterbalancing to reduce bias.
- Dosage optimization : Dose-response studies (e.g., 1–10 mg/kg) determine efficacy thresholds. In APPTg2576 mice, 3 mg/kg improves cognitive deficits without locomotor side effects .
- Data analysis : Use two-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups and controls. Report effect sizes and confidence intervals .
Q. How can researchers reconcile contradictory findings regarding ciproxifan’s effects on locomotor activity across different studies?
Contradictions may arise from variations in species (mice vs. rats), dosing schedules, or behavioral testing environments. For example, ciproxifan reduces hyperactivity in APPTg2576 mice but has no effect in wild-type mice . Mitigate discrepancies by:
Q. What methodologies are employed to study ciproxifan’s pharmacokinetic profile in vivo, and how do they inform dosing regimens?
Pharmacokinetic (PK) studies use LC-MS/MS to measure plasma and brain concentrations post-administration. Key parameters include:
Q. How is this compound utilized in neuroimaging studies to map H3 receptor distribution?
Ciproxifan is co-administered with radioligands like 11C-GSK189254 in positron emission tomography (PET) to assess H3R occupancy. Challenge experiments involve pre-dosing with ciproxifan to block receptors, followed by radioligand injection. Quantify displacement using Logan graphical analysis to estimate receptor availability .
Q. What safety protocols are essential when handling this compound in animal studies?
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
- Spill management : Collect using inert absorbents and dispose per EPA/DOT guidelines.
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Document incidents and consult occupational health services .
Data Interpretation & Reporting
Q. How should researchers statistically analyze dose-dependent effects in ciproxifan studies?
Use non-linear regression (e.g., log[inhibitor] vs. response) to calculate EC50/ED50 values. For behavioral data, apply mixed-effects models to account for repeated measures. Report p-values with multiplicity adjustments (e.g., Bonferroni) and raw data in supplementary materials .
Q. What are best practices for validating ciproxifan’s target engagement in vivo?
Combine behavioral outcomes with ex vivo receptor occupancy assays. For example, correlate improved NOR performance with H3R occupancy measured via autoradiography. Validate specificity using H3R knockout models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
